molecular formula C18H29NO4 B15400650 (S)-tert-butyl 6-(benzyloxy)-1-hydroxyhexan-2-ylcarbamate

(S)-tert-butyl 6-(benzyloxy)-1-hydroxyhexan-2-ylcarbamate

Cat. No.: B15400650
M. Wt: 323.4 g/mol
InChI Key: RBCCGENHGRWPLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl 6-(benzyloxy)-1-hydroxyhexan-2-ylcarbamate is a chiral carbamate-protected amine derivative featuring a hexan-2-yl backbone. Key structural elements include:

  • tert-Butyl carbamate group: A bulky protecting group for amines, offering stability under basic and neutral conditions while being cleavable under strong acidic conditions (e.g., trifluoroacetic acid).
  • Benzyloxy group (C₆H₅CH₂O-): A common alcohol-protecting moiety removable via hydrogenolysis (H₂/Pd-C).
  • (S)-Configuration: Indicates stereochemical specificity, which is critical in pharmaceutical synthesis or asymmetric catalysis.

This compound is likely employed in multi-step organic syntheses, particularly in pharmaceutical intermediates where controlled deprotection of functional groups is essential .

Properties

IUPAC Name

tert-butyl N-(1-hydroxy-6-phenylmethoxyhexan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO4/c1-18(2,3)23-17(21)19-16(13-20)11-7-8-12-22-14-15-9-5-4-6-10-15/h4-6,9-10,16,20H,7-8,11-14H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCCGENHGRWPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCOCC1=CC=CC=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The compound’s structural analogs are primarily derived from pyridine and quinoline frameworks (as seen in the provided evidence). Below is a comparative analysis:

Table 1: Functional Group Comparison
Compound Name Core Structure Key Functional Groups Applications/Notes
(S)-tert-Butyl 6-(benzyloxy)-1-hydroxyhexan-2-ylcarbamate Linear aliphatic chain tert-Butyl carbamate, benzyloxy, hydroxyl Amine protection in peptide synthesis; chiral building block
6-Amino-4-(6-(benzyloxy)pyridin-3-yl-amino)-7-(tetrahydrofuran-3-yl-oxy)quinoline-3-carbohydrate Quinoline-pyridine hybrid Benzyloxy, tetrahydrofuran-oxy, carbohydrate Antiviral or kinase inhibitor candidate (patented in 2019)
tert-Butyl 2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate Pyridine Fluorine, pyrrolidine, tert-butyl carbamate Likely intermediate for fluorinated drug candidates (e.g., kinase inhibitors)
3-(Benzyloxy)-2-bromo-6-iodopyridine Pyridine Benzyloxy, bromo, iodo Halogenated intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura)

Stability and Reactivity

Table 2: Stability and Deprotection Strategies
Compound Name Stability Under Acidic Conditions Stability Under Basic Conditions Deprotection Method (Benzyloxy/Carbamate)
(S)-tert-Butyl 6-(benzyloxy)-1-hydroxyhexan-2-ylcarbamate High (carbamate stable) Moderate (benzyloxy stable) Acid (carbamate), H₂/Pd-C (benzyloxy)
tert-Butyl 2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate Moderate High Acid hydrolysis (carbamate)
3-(Benzyloxy)-2-bromo-6-iodopyridine Low (benzyloxy sensitive) High H₂/Pd-C (benzyloxy)

Key Observations :

  • The tert-butyl carbamate in the target compound offers superior stability under basic conditions compared to benzyloxy groups, which may degrade under prolonged acidic exposure.
  • Benzyloxy groups across analogs (e.g., in 3-(benzyloxy)-2-bromo-6-iodopyridine) share consistent deprotection via hydrogenolysis, making them versatile in orthogonal protection strategies .

Stereochemical and Physicochemical Properties

  • Chirality: The (S)-configuration distinguishes the target compound from non-chiral analogs (e.g., 3-(benzyloxy)-2-bromo-6-iodopyridine), enabling enantioselective applications.
  • Solubility: The linear aliphatic chain may enhance lipid solubility compared to aromatic pyridine/quinoline derivatives, improving membrane permeability in drug delivery .

Research Implications

  • Peptide Synthesis : The tert-butyl carbamate protects amines during solid-phase synthesis, while the benzyloxy group safeguards alcohols.
  • Chiral Intermediates : The (S)-configuration is valuable in asymmetric catalysis or active pharmaceutical ingredients (APIs) requiring stereochemical purity.

Q & A

Q. What strategies mitigate side reactions in late-stage functionalization?

  • Methodological Answer : Protect hydroxyl groups with TBS (tert-butyldimethylsilyl) ethers before azidation or cross-coupling. Use Pd-catalyzed reactions (e.g., Suzuki-Miyaura) under mild conditions (room temperature, low catalyst loading) to preserve carbamate stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.